molecular formula C17H14ClN3 B12535739 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-57-4

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12535739
CAS No.: 654650-57-4
M. Wt: 295.8 g/mol
InChI Key: BAGUAJWVCQWOBN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions, followed by cyclization to form the pyrazoloquinoline core. Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. The compound is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. Additionally, it can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives such as:

The unique structure of this compound, particularly the presence of the pyrazoloquinoline core, distinguishes it from other similar compounds and contributes to its diverse biological activities.

Biological Activity

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article summarizes the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H10ClN3\text{C}_{13}\text{H}_{10}\text{Cl}\text{N}_3

Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including this compound, exhibit significant anti-inflammatory properties. The primary mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anti-inflammatory Activity

A study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production. The results showed that certain compounds had IC50 values comparable to established anti-inflammatory agents. For instance:

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
This compound0.399%
Control (1400 W)--

The above table highlights the potency of this compound in inhibiting NO production while also indicating significant cytotoxicity at higher concentrations .

Structure-Activity Relationship (SAR)

The structure of pyrazolo[4,3-c]quinolines plays a crucial role in their biological activity. Modifications in the phenyl ring and substitutions at various positions affect both anti-inflammatory efficacy and cytotoxicity. For example:

  • Ortho-substituted groups (e.g., OH or OMe) tend to reduce inhibitory activity compared to para-substituted groups .
  • Electron-donating groups enhance activity when positioned para to the pyrazole ring .

Case Studies

Several studies have investigated the biological effects of pyrazolo[4,3-c]quinoline derivatives:

  • Study on LPS-Induced Inflammation : This study demonstrated that derivatives like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline exhibited significant inhibition of NO production with minimal cytotoxic effects. The findings suggest potential therapeutic applications in inflammatory diseases .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects against various cancer cell lines. Certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .

Properties

CAS No.

654650-57-4

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3

InChI Key

BAGUAJWVCQWOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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